Lipophilicity (LogP) Differentiation Versus the 2-Br-6-F-4-CF3 Positional Isomer
The target compound exhibits a measured LogP of 3.31, compared to 3.56 for its positional isomer 2-bromo-6-fluoro-4-(trifluoromethyl)phenol (CAS 1610471-16-3), representing a ΔLogP of –0.25 . This lower lipophilicity arises from the ortho-CF3/ortho-OH intramolecular hydrogen bonding arrangement that partially masks the hydrophobic character of the trifluoromethyl group. In the isomer, the CF3 group occupies the para position relative to the OH, precluding this intramolecular interaction and resulting in higher apparent lipophilicity. A LogP difference of 0.25 units corresponds to approximately a 1.8-fold difference in octanol-water partition coefficient, which is consequential for predicting membrane permeability and oral absorption in drug design programs [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.31260 (ChemSrc measured/calculated) |
| Comparator Or Baseline | 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol (CAS 1610471-16-3), LogP = 3.56 (ChemSrc) or 3.46 (Fluorochem) |
| Quantified Difference | ΔLogP = –0.25 (target lower by ~7.3%) |
| Conditions | Computed/measured LogP values from independent vendor and database sources; no single head-to-head study available |
Why This Matters
For medicinal chemistry programs optimizing ADME profiles, the 0.25 LogP difference between positional isomers can be the deciding factor in selecting a building block that yields drug candidates within the Lipinski Rule of 5 space (LogP < 5).
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Established relationship: ΔLogP of 0.25 ≈ 1.78× difference in P). View Source
